p-Tetradecachloroterphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tetradecachloroterphenyl is a highly chlorinated aromatic compound consisting of three benzene rings with fourteen chlorine atoms attached. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Tetradecachloroterphenyl typically involves the chlorination of terphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the terphenyl rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of terphenyl in a reactor, with careful monitoring of temperature and chlorine concentration to achieve the desired level of chlorination.
Chemical Reactions Analysis
Types of Reactions
p-Tetradecachloroterphenyl undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinones and other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted terphenyl derivatives.
Reduction: Less chlorinated terphenyl compounds.
Oxidation: Quinones and other oxidized aromatic compounds.
Scientific Research Applications
p-Tetradecachloroterphenyl has several applications in scientific research:
Chemistry: Used as a model compound for studying chlorinated aromatic compounds and their reactions.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Explored for its potential use in drug development and as a reference compound in toxicological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of p-Tetradecachloroterphenyl involves its interaction with cellular components, leading to various biological effects. The compound can disrupt cellular membranes and interfere with enzyme functions, leading to cytotoxicity. Its high chlorination level contributes to its stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
- p-Tetrachloroterphenyl
- p-Octachloroterphenyl
- p-Dodecachloroterphenyl
Comparison
p-Tetradecachloroterphenyl is unique due to its high degree of chlorination, which imparts greater stability and resistance to degradation compared to its less chlorinated counterparts. This makes it particularly useful in studies requiring stable and persistent compounds.
Properties
CAS No. |
31710-32-4 |
---|---|
Molecular Formula |
C18Cl14 |
Molecular Weight |
712.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[2,3,5,6-tetrachloro-4-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18Cl14/c19-5-1(3-9(23)13(27)17(31)14(28)10(3)24)6(20)8(22)2(7(5)21)4-11(25)15(29)18(32)16(30)12(4)26 |
InChI Key |
RDPZHEBCVNFPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.